N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
Overview
Description
N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C36H34N4O5 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 602.25292020 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Quinolin-4-ones Synthesis : Research into psycho- and neurotropic properties of novel quinolin-4-ones provides insights into synthesis methods and pharmacological potential, indicating an area of interest for developing psychoactive compounds with specific effects, such as sedative or anti-anxiety actions (Podolsky, Shtrygol’, & Zubkov, 2017).
- Large-Scale Synthesis : Studies on the efficient large-scale synthesis of octahydrobenzo[quinolines demonstrate the industrial feasibility of synthesizing complex quinoline derivatives, highlighting methods that could potentially be applied to synthesize your compound of interest (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Potential Applications
- Antimycobacterial Activity : Microwave-assisted synthesis of benzopyrazolo[quinolindiones reveals their efficacy against Mycobacterium spp., suggesting that quinoline derivatives could be explored for antimicrobial applications (Quiroga, Díaz, Bueno, Insuasty, Abonía, Ortíz, Nogueras, & Cobo, 2014).
- Antioxidant Activity : The electrochemical study of amino-substituted benzamides, which share a core structural motif with quinoline derivatives, points to their potential as antioxidants, emphasizing the importance of electrochemical properties in assessing free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Methodological Insights
- Radiosynthesis Techniques : The development of carbon-14 radiosynthesis for quinolin-2(1H)-one derivatives provides a methodological approach that could be adapted for labeling and tracking the metabolism of similar compounds, facilitating pharmacokinetic and pharmacodynamic studies (Kitson, Jones, Watters, Chan, & Madge, 2010).
Structural and Catalytic Studies
- Pincer Catalysts Development : Research into pincer 2-aminomethylbenzo[quinoline ruthenium catalysts for ketone reduction showcases the application of quinoline derivatives in catalysis, pointing to their utility in synthetic organic chemistry and potential roles in novel catalytic processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Properties
IUPAC Name |
N-[(E)-1-[3-[(3,4-dimethoxybenzoyl)amino]phenyl]ethylideneamino]-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O5/c1-6-45-28-14-11-24(12-15-28)32-21-30(29-18-22(2)10-16-31(29)38-32)36(42)40-39-23(3)25-8-7-9-27(19-25)37-35(41)26-13-17-33(43-4)34(20-26)44-5/h7-21H,6H2,1-5H3,(H,37,41)(H,40,42)/b39-23+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXITZYXDGTNFT-JRZNSJKLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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